3(2H)-Benzoxazoleacetyl chloride, 2-oxo-

Übersicht

Beschreibung

The compound “2-Oxo-2H-chromene-6-sulfonyl chloride” is a related compound that has been studied . It’s a solid substance with a molecular weight of 244.65 .

Synthesis Analysis

A related compound, “2-oxo-2H-chromen-7-yl 4-chlorobenzoate”, was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed using 1H-NMR and 13C-NMR spectra . DEPT experiments can be employed to differentiate between secondary and quaternary carbons from primary and tertiary carbons .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques such as elemental analysis and spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

The compound’s unique structure makes it suitable for use in fluorescent chemosensors. These sensors play a crucial role in bioorganic chemistry, molecular recognition, and materials science. Researchers have explored coumarin-based fluorescent chemosensors due to their ability to selectively detect specific analytes, such as metal ions, biomolecules, and environmental pollutants .

Biological and Pharmacological Activities

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: exhibits diverse biological and pharmacological properties:

- Anti-inflammatory : It has anti-inflammatory effects, which are valuable for managing inflammatory conditions .

- Antibacterial and Antifungal : The compound shows antibacterial and antifungal activity, making it relevant for combating infections .

- Anticoagulant and Antioxidant : Its anticoagulant and antioxidant properties contribute to its potential therapeutic applications .

- Antiviral : Researchers have investigated its antiviral activity, although further studies are needed .

- Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition : These properties suggest potential use in neurological disorders .

- Anticancer Activity : Coumarins, including derivatives of 7-hydroxycoumarin, have shown anticancer effects through various mechanisms . For instance, they inhibit carbonic anhydrase, microtubule polymerization, and tumor angiogenesis.

Building Blocks for Anticancer Agents

7-Hydroxycoumarin derivatives, like the compound , serve as valuable building blocks for designing novel coumarin-based anticancer agents. Researchers have explored their potential in developing targeted therapies for cancer treatment .

Hybrid Compounds

In addition to its standalone applications, the compound can be part of hybrid structures. For example, a hybrid compound composed of (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) and 6,7-hydroxycoumarin (esculetin) was prepared, demonstrating the versatility of these compounds .

Synthesis Methods

Researchers have developed various methods for synthesizing coumarin derivatives. For instance, a solvent-free reaction involving 2-amino-4-(substitutedphenyl)-6-(2-oxo-2H-chromen-3-yl)nicotinenitriles and 2-furfuraldehyde, catalyzed by ZnCl2, has been explored .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Benzoxazole derivatives are known to be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with benzoxazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Zukünftige Richtungen

The future directions of a compound can be determined through various studies. For example, coumarin-based fluorescent chemosensors have been widely employed in bioorganic chemistry, molecular recognition, and materials science . Over the last decades, synthetic and naturally occurring coumarins have received considerable attention from organic and medicinal chemists due to their huge diversity of biological and pharmacological activities .

Eigenschaften

IUPAC Name |

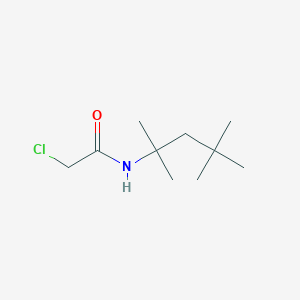

2-(2-oxo-1,3-benzoxazol-3-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFIRNBFPYXJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447260 | |

| Record name | 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |

CAS RN |

74527-22-3 | |

| Record name | 3(2H)-Benzoxazoleacetyl chloride, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)

![2,2'-[(2-Chloro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023997.png)

![[1-(4-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3023998.png)

![8-Chloropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B3024000.png)

![5-{[(2-chlorobenzyl)thio]methyl}-4-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3024002.png)